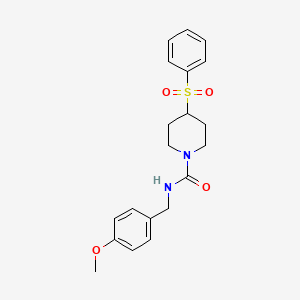
3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of polyamides derived from aromatic diamines with trifluoromethyl groups also involves multi-step reactions starting from basic aromatic compounds . These methods could potentially be adapted for the synthesis of the compound , considering the presence of fluorine atoms and the benzamide core structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, as demonstrated in the analysis of various N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These studies provide detailed information on the crystalline structure and geometry of the molecules, which is crucial for understanding their physical and chemical properties.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring. For instance, the presence of a 3,5-dinitrophenyl group in a benzamide derivative led to a colorimetric response to fluoride anions, indicating a potential for chemical sensing applications . The introduction of fluorinated amide substituents has also been shown to result in potent biological activity, as seen in the pharmacological evaluation of fluorinated 3-benzyl-5-indolecarboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For example, the introduction of fluorine atoms can significantly affect the solubility, thermal stability, and dielectric properties of polyamides . The crystal structures of fluorinated benzamides reveal the influence of halogen atoms on the dihedral angles between benzene rings, which can affect the overall molecular conformation and properties . Additionally, the antioxidant activity of benzamide derivatives can be assessed using free radical scavenging tests, as shown in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide .
Scientific Research Applications
Environmental Degradation and Monitoring
Polyfluoroalkyl chemicals, including perfluoroalkyl acids (PFAAs), have been extensively used in various industrial applications. Research into the microbial degradation of such chemicals has highlighted their persistence and the potential formation of toxic degradation products, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). Studies have focused on understanding the biodegradability of these chemicals in the environment, utilizing microbial culture, soil, and sediment samples. This research is crucial for evaluating the fate and effects of polyfluoroalkyl chemicals and their precursors, including the environmental and health risks associated with their breakdown products (Liu & Avendaño, 2013).
Fluorinated Compounds in Chemosensors
Fluorinated compounds play a significant role in the development of chemosensors. Research into 4-methyl-2,6-diformylphenol (DFP) based compounds, for instance, has led to the creation of chemosensors capable of detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors highlight the utility of fluorinated compounds in analytical chemistry and environmental monitoring (Roy, 2021).
Replacement of Long-Chain Perfluoroalkyl Chemicals
Efforts to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental and health concerns have led to the development of fluorinated alternatives. These alternatives are used in various applications, including fluoropolymer manufacture and surface treatments. Understanding their environmental releases, persistence, and human exposure is essential for risk assessment and management. This area of research is critical for identifying safer chemical alternatives and for regulatory purposes (Wang et al., 2013).
Synthesis and Applications of Fluorinated Intermediates
The synthesis of fluorinated intermediates, such as 2-fluoro-4-bromobiphenyl, is vital for the manufacture of pharmaceuticals and agrochemicals. Research into practical and scalable synthesis methods for these intermediates facilitates the development of new fluorine-containing compounds with desired properties, such as increased stability and efficacy (Qiu et al., 2009).
Aqueous Fluoroalkylation Reactions
The development of aqueous fluoroalkylation reactions represents a significant advance in green chemistry. These reactions enable the efficient incorporation of fluorinated groups into target molecules, offering a more environmentally friendly approach to synthesizing fluorine-containing pharmaceuticals and agrochemicals. This research underscores the importance of water as a solvent in promoting sustainable chemical synthesis (Song et al., 2018).
properties
IUPAC Name |
3,4-difluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-13-4-2-12(3-5-13)17(7-8-17)10-21-16(22)11-1-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWCRLUURSYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)



![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)


![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)
![1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2512097.png)


![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)
